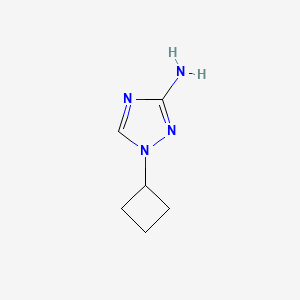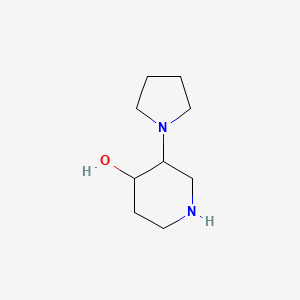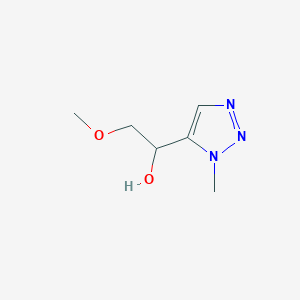![molecular formula C9H17NO3 B13177668 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid](/img/structure/B13177668.png)
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is a compound with significant importance in various scientific fields. It is known for its applications in medicinal chemistry, particularly in the treatment of neuropathic pain and epilepsy. This compound is structurally related to gamma-aminobutyric acid (GABA) and exhibits similar pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid typically involves the reaction of cyclohexanone with formaldehyde and ammonia to form 1-(Aminomethyl)cyclohexanol. This intermediate is then oxidized to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives like ketones, alcohols, amines, and substituted cyclohexyl compounds.
Scientific Research Applications
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly GABAergic pathways.
Medicine: It is used in the development of drugs for treating neuropathic pain and epilepsy.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The compound exerts its effects primarily by interacting with voltage-gated calcium channels in cortical neurons. This interaction inhibits excitatory neuron activity, leading to a reduction in neuropathic pain and seizure activity. The molecular targets include the alpha-2-delta subunit of the calcium channels, which modulates neurotransmitter release.
Comparison with Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]-2-hydroxyacetic acid is unique due to its specific interaction with calcium channels and its structural similarity to GABA. Similar compounds include:
Gabapentin: Another GABA analog used for neuropathic pain and epilepsy.
Pregabalin: A more potent analog with similar applications.
Vigabatrin: An inhibitor of GABA transaminase, used for epilepsy treatment.
These compounds share similar pharmacological properties but differ in their potency, mechanism of action, and specific applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclohexyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H17NO3/c10-6-9(7(11)8(12)13)4-2-1-3-5-9/h7,11H,1-6,10H2,(H,12,13) |
InChI Key |
AYLUPKHTOAVNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13177585.png)
![6-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13177601.png)






![N-[(Azetidin-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B13177642.png)


![tert-butyl N-{1-[(piperidin-3-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13177655.png)


